Diethyl (Boc-amino)malonate chemical properties and structure
Diethyl (Boc-amino)malonate chemical properties and structure
An In-depth Technical Guide to Diethyl (Boc-amino)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (Boc-amino)malonate is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonate core with a stable Boc-protected amine, render it an exceptionally versatile building block for the synthesis of a diverse array of complex molecules, most notably unnatural amino acids and peptide analogues. This document provides a comprehensive overview of the chemical properties, structure, and synthetic applications of Diethyl (Boc-amino)malonate, supplemented with detailed experimental protocols and key analytical data.
Chemical Structure and Properties
Diethyl (Boc-amino)malonate, systematically named diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate[1], possesses a central alpha-carbon substituted with two ethoxycarbonyl groups and a tert-butoxycarbonyl (Boc) protected amino group. This structure allows for a wide range of chemical manipulations, making it a cornerstone in synthetic organic chemistry.[2][3]
The presence of the Boc protecting group enhances the compound's stability and allows for controlled reactivity at the amino position, while the malonic ester moiety provides a handle for carbon-carbon bond formation.[4][5]
Structural Information
| Identifier | Value |
| IUPAC Name | diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate[1] |
| Synonyms | (Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate[1][2][3][4][5][6][7][8][9] |
| CAS Number | 102831-44-7[2][3][5][9] |
| Molecular Formula | C₁₂H₂₁NO₆[2][3][6][7][8][9] |
| SMILES | CCOC(=O)C(NC(=O)OC(C)(C)C)C(=O)OCC[1][6] |
| InChI | 1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)[1][6] |
| InChIKey | ULRLHEXGRUWQLQ-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 275.30 g/mol [1][6][7][9] |
| Appearance | Colorless liquid or oil[2] |
| Density | 1.079 g/mL at 25 °C[2][6] |
| Boiling Point | 218 °C[2][6] |
| Refractive Index | n20/D 1.438[2][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol; limited solubility in water.[4] |
| Storage | Store at 0-8 °C, sealed under dry conditions.[2] |
| Predicted pKa | 9.97 ± 0.46 |
Spectroscopic and Analytical Data
The structural integrity and purity of Diethyl (Boc-amino)malonate are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), a singlet for the Boc group protons, a signal for the alpha-proton, and a signal for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the esters and the Boc group, the alpha-carbon, the quaternary carbon of the Boc group, and the carbons of the ethyl and tert-butyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester and carbamate), and C-O stretching. |
| Mass Spectrometry | The molecular ion peak (M+) may be observed. Common fragmentation patterns include the loss of the Boc group or parts of the ethyl ester moieties. |
Experimental Protocols
Synthesis of Diethyl (Boc-amino)malonate
This protocol outlines a standard procedure for the N-protection of diethyl aminomalonate.
Materials:
-
Diethyl aminomalonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Three-necked flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a three-necked flask under an ice bath, dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Extract the residue with dichloromethane (3 x volume).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.
Purification
The crude product from the synthesis is typically purified by extraction as described in the protocol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: A thin film of the neat oil is analyzed to identify the characteristic functional group vibrations.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation pattern.
Reactivity and Applications in Synthesis
Diethyl (Boc-amino)malonate is a versatile intermediate in organic synthesis, primarily used as a precursor for α-amino acids. The acidic proton on the α-carbon can be removed by a suitable base, and the resulting enolate can be alkylated with various electrophiles.
General Reaction Pathway for Amino Acid Synthesis
The following diagram illustrates the logical relationship in the synthesis of a generic amino acid using Diethyl (Boc-amino)malonate.
This synthetic route is highly adaptable, allowing for the introduction of a wide variety of side chains (R-groups) through the choice of the alkylating agent (R-X). This versatility is invaluable in the development of novel pharmaceutical candidates and biochemical probes.
Conclusion
Diethyl (Boc-amino)malonate is a compound of significant utility in synthetic organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the synthesis of non-proteinogenic amino acids. The protocols and data presented herein serve as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 102831-44-7: DIETHYL (BOC-AMINO)MALONATE | CymitQuimica [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 9. scbt.com [scbt.com]
